HOCPCA

Catalog No.
S530026
CAS No.
867178-11-8
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HOCPCA

CAS Number

867178-11-8

Product Name

HOCPCA

IUPAC Name

3-hydroxycyclopentene-1-carboxylic acid

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h3,5,7H,1-2H2,(H,8,9)

InChI Key

VKJGQKRRULDFCI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-hydroxycyclopent-1-enecarboxylic acid, HOCPCA

Canonical SMILES

C1CC(=CC1O)C(=O)O

The exact mass of the compound Hocpca is 128.0473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

HOCPCA (3-hydroxycyclopent-1-enecarboxylic acid, CAS 867178-11-8) is a conformationally restricted, highly selective small-molecule ligand targeting the CaMKIIα hub domain, historically characterized as the high-affinity γ-hydroxybutyrate (GHB) binding site [1]. Unlike endogenous GHB or classical pan-kinase inhibitors, HOCPCA provides absolute specificity for CaMKIIα without cross-reactivity at GABA receptors or interference with basal kinase activity [1]. For procurement professionals and lead scientists, HOCPCA represents a critical pharmacological tool and radioligand precursor, offering superior assay reproducibility, active blood-brain barrier (BBB) penetration via the MCT1 transporter [2], and targeted neuroprotective efficacy in ischemic models without the off-target toxicity associated with broad-spectrum alternatives.

Substituting HOCPCA with endogenous GHB or classical CaMKII inhibitors (such as KN93) fundamentally compromises experimental integrity and therapeutic modeling [1]. GHB exhibits dual affinity, binding to both the target site and GABA-B receptors, which introduces confounding sedative and hypothermic effects in vivo [2]. Conversely, standard small-molecule inhibitors like KN93 lack subtype selectivity—inhibiting all four CaMKII isoforms (α, β, γ, δ)—and suppress basal Thr286 autophosphorylation, thereby disrupting normal physiological processes such as long-term potentiation (LTP)[1]. Furthermore, peptide-based alternatives like CN21 require complex, costly vectorization (e.g., tat-conjugation) to achieve cellular penetration [1]. HOCPCA bypasses these limitations by offering native BBB permeability, zero GABA-B affinity, and exclusive pathological-state CaMKIIα modulation, making it non-interchangeable for precise neuropharmacological workflows.

Target Affinity and Receptor Selectivity vs. Endogenous GHB

In competitive binding assays, HOCPCA demonstrates an IC50 of 0.073 μM for the high-affinity site, compared to 1.14 μM for endogenous GHB [1]. Crucially, while GHB binds to GABA-B receptors (causing in vivo sedation), HOCPCA exhibits zero measurable affinity for GABA-A or GABA-B receptors at concentrations up to 1 mM [2].

Evidence DimensionBinding affinity (IC50) and GABA-B cross-reactivity
Target Compound DataIC50 = 0.073 μM; GABA-B IC50 > 1 mM
Comparator Or BaselineGHB (IC50 = 1.14 μM; active at GABA-B)
Quantified DifferenceOver 15-fold higher target affinity with complete elimination of GABA-B off-target binding
ConditionsIn vitro displacement assays in rat brain homogenates

Securing HOCPCA eliminates confounding GABA-B-mediated sedative effects, ensuring absolute target isolation for in vivo and in vitro pharmacological profiling.

Kinase Subtype Selectivity and Basal Activity Preservation vs. KN93

Classical inhibitors like KN93 indiscriminately block all four CaMKII subtypes and significantly inhibit basal Thr286 autophosphorylation, disrupting normal neuronal function [1]. In contrast, HOCPCA selectively binds the CaMKIIα hub domain and does not inhibit basal Thr286 autophosphorylation or physiological long-term potentiation (LTP) even at high concentrations (3 mM) [1]. It exclusively normalizes aberrant CaMKII signaling under ischemic or pathological conditions [1].

Evidence DimensionBasal Thr286 autophosphorylation and LTP inhibition
Target Compound Data0% inhibition of basal LTP and Thr286 autophosphorylation (at 3 mM)
Comparator Or BaselineKN93 (Significant suppression of basal Thr286 and pan-CaMKII inhibition)
Quantified DifferenceAbsolute preservation of baseline kinase activity vs. systemic baseline disruption by KN93
ConditionsMouse hippocampal slices and in vitro kinase assays under basal vs. Ca2+-stimulated conditions

Allows researchers to isolate pathological CaMKIIα dysregulation without the systemic toxicity and baseline kinase suppression caused by classical KN-series inhibitors.

Precursor Suitability for Radioligand Workflows

For neuroreceptor mapping, [3H]-GHB is severely limited by rapid metabolism and high background noise from GABA-B binding [1]. HOCPCA serves as an optimized precursor for radiolabeling, successfully yielding [3H]-HOCPCA via in situ lithium trimethoxyborotritide reduction [1]. [3H]-HOCPCA binding is completely unaffected by high concentrations of baclofen (a GABA-B agonist), proving its superior signal-to-noise ratio for isolating high-affinity GHB sites [1].

Evidence DimensionRadioligand signal specificity
Target Compound Data[3H]-HOCPCA shows specific high-affinity site labeling with zero baclofen displacement
Comparator Or Baseline[3H]-GHB (High background noise and GABA-B cross-reactivity)
Quantified DifferenceSuperior signal-to-noise ratio and structural stability for precise autoradiography
ConditionsEx vivo autoradiography and brain tissue homogenate binding assays

Validates HOCPCA as the superior, procurement-ready precursor for developing highly specific PET tracers and conducting precise neuroreceptor mapping.

In Vivo Bioavailability and Formulation Simplicity vs. Peptide Inhibitors

While highly specific peptide-based CaMKII inhibitors (like CN21) require complex, costly chemical modifications (e.g., tat-conjugation) to penetrate cells and the blood-brain barrier [1], HOCPCA is a small molecule that actively crosses the BBB via the Monocarboxylate Transporter Subtype 1 (MCT1) [2]. This allows for straightforward systemic administration (e.g., 175 mg/kg i.p.) in murine stroke models, achieving therapeutic CNS concentrations without vectorization [1].

Evidence DimensionBlood-Brain Barrier (BBB) penetration mechanism
Target Compound DataNative active transport via MCT1 enabling direct systemic i.p. dosing
Comparator Or BaselineCN21 peptide (Requires tat-conjugation for cellular entry)
Quantified DifferenceElimination of obligate peptide vectorization while maintaining target specificity
ConditionsSystemic administration in murine middle cerebral artery occlusion (MCAO) and photothrombotic stroke models

Significantly reduces formulation complexity and synthesis costs for in vivo neuroprotection studies by providing native BBB permeability.

In Vivo Stroke and Neuroprotection Modeling

HOCPCA is the optimal pharmacological agent for middle cerebral artery occlusion (MCAO) and photothrombotic stroke models. Its ability to cross the BBB via MCT1 and selectively normalize ischemia-induced CaMKIIα dysregulation without affecting basal LTP makes it superior to pan-kinase inhibitors like KN93 [1].

Radioligand Precursor for Neuroreceptor Mapping

Due to its lack of GABA-B cross-reactivity, HOCPCA is the preferred structural precursor for synthesizing [3H]- and [11C]-labeled radiotracers. It provides a clean, high-signal baseline for autoradiography and PET imaging of the CaMKIIα hub domain, outperforming endogenous [3H]-GHB [2].

High-Throughput Screening for CaMKIIα Hub Modulators

In biochemical and competitive binding assays, HOCPCA serves as the definitive highly selective reference standard. Its nanomolar affinity (IC50 ~ 73 nM) provides a reliable, reproducible baseline for screening novel allosteric modulators or neuroprotective compounds targeting the CaMKIIα hub domain [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

128.047344113 Da

Monoisotopic Mass

128.047344113 Da

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L7QD6FZ8SF

Wikipedia

HOCPCA

Dates

Last modified: 02-18-2024
1: Krall J, Jensen CH, Bavo F, Falk-Petersen CB, Haugaard AS, Vogensen SB, Tian Y, Nittegaard-Nielsen M, Sigurdardóttir SB, Kehler J, Kongstad KT, Gloriam DE, Clausen RP, Harpsøe K, Wellendorph P, Frølund B. Molecular Hybridization of Potent and Selective γ-Hydroxybutyric Acid (GHB) Ligands: Design, Synthesis, Binding Studies, and Molecular Modeling of Novel 3-Hydroxycyclopent-1-enecarboxylic Acid (HOCPCA) and trans-γ-Hydroxycrotonic Acid (T-HCA) Analogs. J Med Chem. 2017 Nov 9;60(21):9022-9039. doi: 10.1021/acs.jmedchem.7b01351. Epub 2017 Oct 30. PubMed PMID: 29028338.
2: Jensen CH, Hansen HD, Bay T, Vogensen SB, Lehel S, Thiesen L, Bundgaard C, Clausen RP, Knudsen GM, Herth MM, Wellendorph P, Frølund B. Radiosynthesis and Evaluation of [(11)C]3-Hydroxycyclopent-1-enecarboxylic Acid as Potential PET Ligand for the High-Affinity γ-Hydroxybutyric Acid Binding Sites. ACS Chem Neurosci. 2017 Jan 18;8(1):22-27. doi: 10.1021/acschemneuro.6b00335. Epub 2016 Nov 17. PubMed PMID: 28095676.
3: Klein AB, Bay T, Villumsen IS, Falk-Petersen CB, Marek A, Frølund B, Clausen RP, Hansen HD, Knudsen GM, Wellendorph P. Autoradiographic imaging and quantification of the high-affinity GHB binding sites in rodent brain using (3)H-HOCPCA. Neurochem Int. 2016 Nov;100:138-145. doi: 10.1016/j.neuint.2016.09.002. Epub 2016 Sep 8. PubMed PMID: 27615059.
4: Marek A, Pedersen MH, Vogensen SB, Clausen RP, Frølund B, Elbert T. The labeling of unsaturated γ-hydroxybutyric acid by heavy isotopes of hydrogen: iridium complex-mediated H/D exchange by C─H bond activation vs reduction by boro-deuterides/tritides. J Labelled Comp Radiopharm. 2016 Oct;59(12):476-483. doi: 10.1002/jlcr.3432. Epub 2016 Sep 4. PubMed PMID: 27593893.
5: Thiesen L, Kehler J, Clausen RP, Frølund B, Bundgaard C, Wellendorph P. In Vitro and In Vivo Evidence for Active Brain Uptake of the GHB Analog HOCPCA by the Monocarboxylate Transporter Subtype 1. J Pharmacol Exp Ther. 2015 Aug;354(2):166-74. doi: 10.1124/jpet.115.224543. Epub 2015 May 18. PubMed PMID: 25986445.
6: Eghorn LF, Hoestgaard-Jensen K, Kongstad KT, Bay T, Higgins D, Frølund B, Wellendorph P. Positive allosteric modulation of the GHB high-affinity binding site by the GABAA receptor modulator monastrol and the flavonoid catechin. Eur J Pharmacol. 2014 Oct 5;740:570-7. doi: 10.1016/j.ejphar.2014.06.028. Epub 2014 Jun 25. PubMed PMID: 24973695.
7: Bay T, Eghorn LF, Klein AB, Wellendorph P. GHB receptor targets in the CNS: focus on high-affinity binding sites. Biochem Pharmacol. 2014 Jan 15;87(2):220-8. doi: 10.1016/j.bcp.2013.10.028. Epub 2013 Nov 20. Review. PubMed PMID: 24269284.
8: Vogensen SB, Marek A, Bay T, Wellendorph P, Kehler J, Bundgaard C, Frølund B, Pedersen MH, Clausen RP. New synthesis and tritium labeling of a selective ligand for studying high-affinity γ-hydroxybutyrate (GHB) binding sites. J Med Chem. 2013 Oct 24;56(20):8201-5. doi: 10.1021/jm4011719. Epub 2013 Oct 4. PubMed PMID: 24053696; PubMed Central PMCID: PMC3888956.
9: Kohlmeier KA, Vardar B, Christensen MH. γ-Hydroxybutyric acid induces actions via the GABAB receptor in arousal and motor control-related nuclei: implications for therapeutic actions in behavioral state disorders. Neuroscience. 2013 Sep 17;248:261-77. doi: 10.1016/j.neuroscience.2013.06.011. Epub 2013 Jun 18. PubMed PMID: 23791974.
10: Wellendorph P, Høg S, Greenwood JR, de Lichtenberg A, Nielsen B, Frølund B, Brehm L, Clausen RP, Bräuner-Osborne H. Novel cyclic gamma-hydroxybutyrate (GHB) analogs with high affinity and stereoselectivity of binding to GHB sites in rat brain. J Pharmacol Exp Ther. 2005 Oct;315(1):346-51. Epub 2005 Jul 12. PubMed PMID: 16014570.

Explore Compound Types